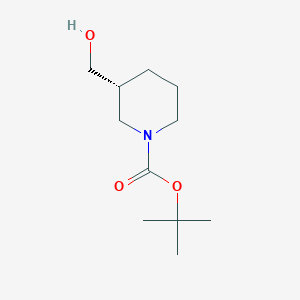

(R)-1-Boc-3-(Hydroxymethyl)Piperidine

概要

説明

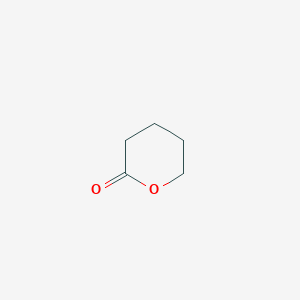

“®-1-Boc-3-(Hydroxymethyl)Piperidine” is a pharmaceutical intermediate . It is a white crystalline substance with the molecular formula C11H21NO3 . It is slightly soluble in water . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

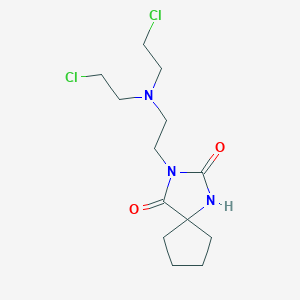

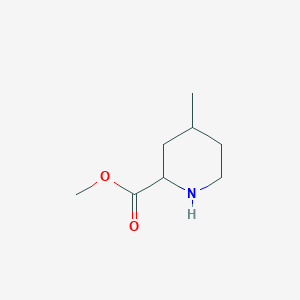

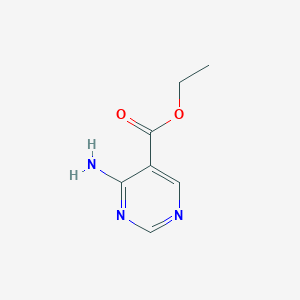

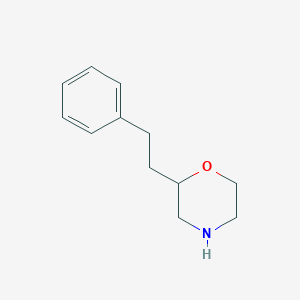

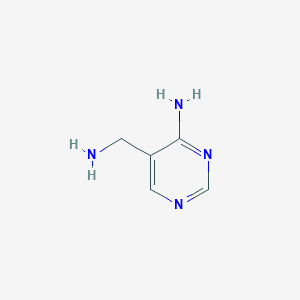

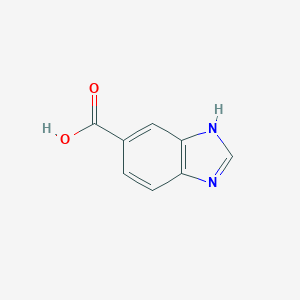

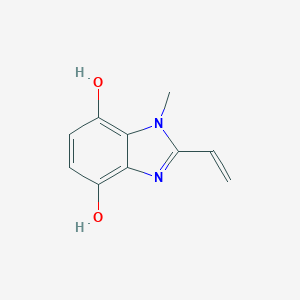

The synthesis of “®-1-Boc-3-(Hydroxymethyl)Piperidine” and similar compounds has been a subject of research. A chemo-enzymatic approach has been proposed for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines with precise stereochemistry . The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .

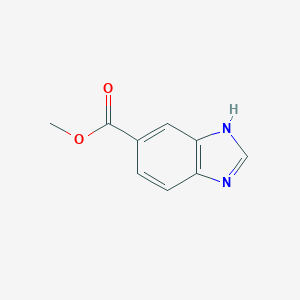

Molecular Structure Analysis

“®-1-Boc-3-(Hydroxymethyl)Piperidine” is a compound with a piperidine core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a tert-butyl group and a hydroxymethyl group attached to the piperidine ring .

Chemical Reactions Analysis

The chemical reactions involving “®-1-Boc-3-(Hydroxymethyl)Piperidine” are part of the broader field of reactions involving piperidines. Piperidines are among the most important synthetic fragments for designing drugs . They are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

“®-1-Boc-3-(Hydroxymethyl)Piperidine” is a white crystalline substance . It is slightly soluble in water . It is stable under recommended storage conditions but is incompatible with oxidizing agents .

科学的研究の応用

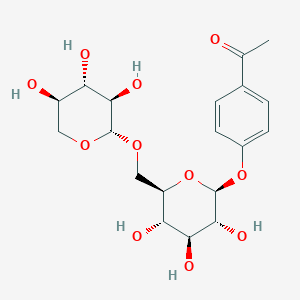

Anticancer Applications

Piperidine, a major component of “®-1-Boc-3-(Hydroxymethyl)Piperidine”, has been observed to have therapeutic properties against various types of cancers . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Pharmacological Properties

Piperidine has been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Apoptosis Induction

Piperidine compounds have been found to induce apoptosis in proliferative cells . For instance, it was found that piperine treatment in A2780 cells can result in loss of Δψm leading to cell apoptosis .

Pesticide and Insecticide Creation

Piperidine derivatives have biological activity against pests and can be utilized in the creation of various pesticides and insecticides .

作用機序

Target of Action

It is known that piperidine derivatives, such as piperine, have been studied for their anticancer potential . They have been found to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB .

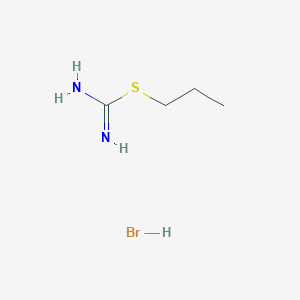

Mode of Action

Piperidine derivatives have been reported to activate or inhibit several signaling pathways crucial for cancer regulation . For instance, when breast cancer cell lines were treated with piperine, the phosphorylation of the Ser473 residue on Akt was decreased, leading to inhibition of the Akt signaling pathway .

Biochemical Pathways

Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib .

Pharmacokinetics

The pharmacokinetics of drugs can be analyzed using various methods, including noncompartmental analysis (nca), modeling (typically using compartmental analysis), and reporting (typically for nca) .

Result of Action

Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .

Action Environment

It is known that environmental factors and nutrient availability can significantly affect the biochemical composition of organisms .

Safety and Hazards

将来の方向性

The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles, including “®-1-Boc-3-(Hydroxymethyl)Piperidine”, is an important goal for the chemical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363894 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-(Hydroxymethyl)Piperidine | |

CAS RN |

140695-85-8 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)